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Get Quote

Executive Summary
(2-Bromo-2-methylpropyl)azanium bromide (commonly referred to as 2-bromo-2-

methylpropylamine hydrobromide) is a critical aliphatic nitrogen mustard intermediate. It serves

as a primary precursor for the synthesis of 2,2-dimethylaziridine, a strained heterocycle utilized

in the construction of complex pharmaceutical architectures and functionalized polymers.

This guide provides a definitive protocol for the synthesis of (2-bromo-2-methylpropyl)azanium

bromide via the hydrobromination of 2-methylallylamine. Unlike generic procedures, this

document details the mechanistic causality ensuring regiospecificity (Markovnikov addition) and

provides a self-validating characterization framework.
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Property Data

IUPAC Name (2-Bromo-2-methylpropyl)azanium bromide

Common Name 2-Bromo-2-methylpropylamine hydrobromide

CAS Number 36565-68-1

Molecular Formula

Molecular Weight 232.95 g/mol

Structure

Physical State White to off-white crystalline solid

Solubility
Soluble in water, methanol; sparingly soluble in

non-polar solvents

Stability
Hygroscopic; prone to cyclization (aziridine

formation) under basic conditions

Retrosynthetic Analysis & Strategy
The synthesis of (2-bromo-2-methylpropyl)azanium bromide is governed by the need to

introduce a bromine atom at the tertiary carbon while maintaining the integrity of the primary

amine.

Primary Route: Hydrobromination of 2-Methylallylamine
The most atom-economical route involves the addition of hydrogen bromide (HBr) to 2-

methylallylamine (methallylamine).

Mechanism: Electrophilic addition.

Regioselectivity: The reaction proceeds via a Markovnikov addition.[1] The proton (

) adds to the terminal methylene (

) to generate a stable tertiary carbocation at the C2 position. Subsequent attack by the
bromide ion (
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) yields the tertiary bromide.

Salt Formation: The basic amine function is simultaneously protonated, protecting it from

nucleophilic self-attack during the reaction and precipitating the product as the ammonium

salt.

Alternative Route: Substitution of 1-Amino-2-
methylpropan-2-ol
An alternative approach involves the nucleophilic substitution of the hydroxyl group in 1-amino-

2-methylpropan-2-ol using HBr or

. While effective, this route requires a more expensive starting material and involves water
removal as a driving force.

Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the critical tertiary

carbocation intermediate that dictates the regiochemistry.

2-Methylallylamine
(C4H9N)

Step 1: N-Protonation
(Ammonium Salt Formation)

 + H+HBr (excess) Reagent
Intermediate:

Tertiary Carbocation
[H3N-CH2-C+(Me)2]

 + H+ (Alkene Protonation)
Markovnikov Step 3: Nucleophilic Attack

(Br- adds to C+)
(2-Bromo-2-methylpropyl)azanium bromide

(Target Salt)
 + Br-

Click to download full resolution via product page

Caption: Mechanistic pathway for the hydrobromination of 2-methylallylamine. Note the

formation of the stable tertiary carbocation intermediate.

Detailed Experimental Protocol
Safety Warning: This procedure involves the synthesis of a nitrogen mustard precursor. The

product and intermediates are potential vesicants and alkylating agents. Work must be

performed in a properly functioning fume hood with full PPE (gloves, goggles, lab coat).[2]

Materials
2-Methylallylamine (Methallylamine): 10.0 g (0.14 mol)
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Hydrobromic Acid (48% aq): 60 mL (~0.53 mol, 3.8 eq)

Ethanol (Absolute): For recrystallization

Diethyl Ether: For washing[3]

Procedure
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

Place the flask in an ice-water bath (0 °C).

Acid Charge: Add the 48% Hydrobromic acid (60 mL) to the flask.

Amine Addition: Add 2-methylallylamine (10.0 g) dropwise via the addition funnel over 30

minutes.

Scientific Rationale: The reaction is highly exothermic.[4] Slow addition at 0 °C prevents

uncontrolled boiling and minimizes the risk of polymerization or vaporization of the volatile

amine.

Reaction Phase: Once addition is complete, replace the addition funnel with a reflux

condenser.

Heat the mixture to reflux (approx. 126 °C) for 4 to 6 hours.

Scientific Rationale: Thermal energy is required to overcome the activation energy for the

addition of HBr across the double bond and to drive the reaction to completion.

Concentration: Cool the reaction mixture to room temperature. Remove the solvent (water

and excess HBr) under reduced pressure (rotary evaporator) to yield a crude solid residue.

Note: Use a trap to neutralize HBr vapors.

Purification:

Dissolve the crude residue in a minimum amount of hot absolute ethanol.
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Allow the solution to cool slowly to room temperature, then place in a refrigerator (4 °C) to

crystallize.

If crystallization is slow, add diethyl ether dropwise to the cold solution to induce

precipitation (anti-solvent method).

Isolation: Filter the white crystalline solid under vacuum. Wash the filter cake with cold diethyl

ether (3 x 20 mL) to remove traces of acid and non-polar impurities.

Drying: Dry the solid in a vacuum desiccator over

or KOH pellets to constant weight.

Expected Yield: 75–85%

Characterization & Validation
To ensure the integrity of the synthesized compound, the following spectral signatures must be

verified.

Nuclear Magnetic Resonance (NMR)
The

NMR spectrum is the primary validation tool. The symmetry of the gem-dimethyl group and the
deshielding effects of the ammonium and bromine groups are diagnostic.
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Nucleus
Shift (

ppm)
Multiplicity Integration Assignment

1H 1.95 – 2.05 Singlet (s) 6H

Gem-dimethyl

protons (

). Deshielded by

adjacent Br.

1H 3.55 – 3.65 Singlet (s)* 2H

Methylene

protons (

). Deshielded by

.

1H 8.20 – 8.50 Broad Singlet 3H

Ammonium

protons (

). Exchangeable

with

.

*Note: The methylene signal may appear as a broad doublet due to coupling with the

ammonium protons if the solvent is non-exchangeable (e.g., DMSO-d6).

Infrared Spectroscopy (FT-IR)
3000 – 2800 cm⁻¹: Broad

stretching (ammonium salt).

2980 – 2900 cm⁻¹: Aliphatic

stretching.

~1580 cm⁻¹:

bending.
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~600 – 500 cm⁻¹:

stretch (fingerprint region).

Melting Point[1][3]
Range: The compound is a salt and typically decomposes/melts at high temperatures. While

specific literature values vary, it is expected to be a solid with a melting point >150 °C

(analogous to 2-bromoethylamine HBr, mp 172-176 °C).

Applications: Aziridine Formation[1][6][7]
The primary utility of (2-bromo-2-methylpropyl)azanium bromide is the synthesis of 2,2-

dimethylaziridine. This is achieved by treating the salt with a base (e.g., NaOH, KOH, or

NaOMe).

(2-Bromo-2-methylpropyl)azanium bromide

Base Treatment
(NaOH / H2O or NaOMe / MeOH)

 Neutralization

Intramolecular Cyclization
(Nucleophilic Displacement of Br)

 Free Amine Release

2,2-Dimethylaziridine

 Ring Closure

Click to download full resolution via product page

Caption: Workflow for the conversion of the bromide salt to 2,2-dimethylaziridine via base-

mediated cyclization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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